![molecular formula C24H25ClN4O4S B2446108 N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-12-2](/img/structure/B2446108.png)

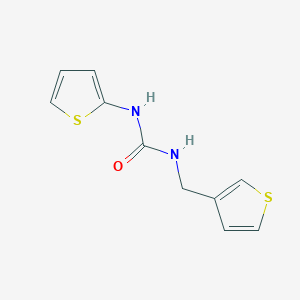

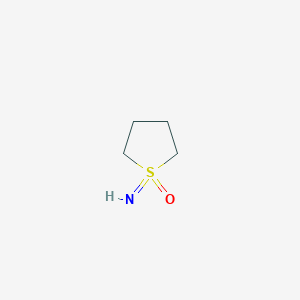

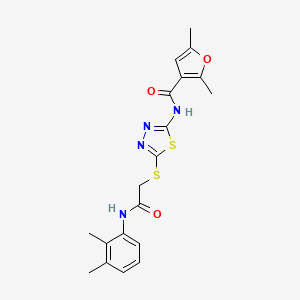

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

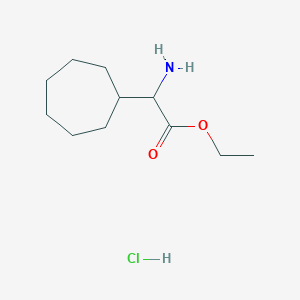

The compound is a potent, selective D4 dopamine receptor ligand . It has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .

Synthesis Analysis

The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Further structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Molecular Structure Analysis

The structure of the compound has been validated as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) is1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . Physical And Chemical Properties Analysis

The compound is a solid with a solubility of 22 mg/mL in DMSO and is insoluble in water .科学的研究の応用

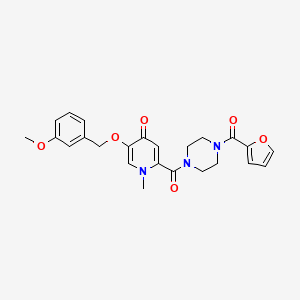

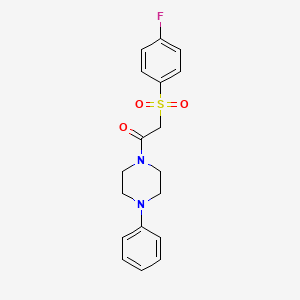

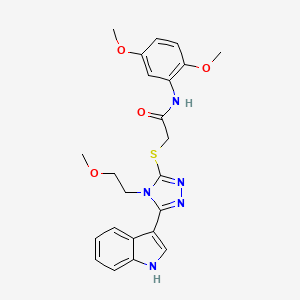

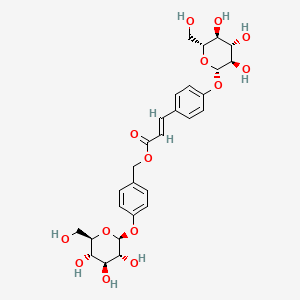

Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, plays a crucial role in positively modulating the pharmacokinetic properties of drug substances. Incorporating piperazine into biologically active compounds can be achieved through a Mannich reaction . The piperazine ring appears in various disease-specific treatments, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, it is a component in potential treatments for Parkinson’s and Alzheimer’s diseases .

Synthesis and Characterization

The compound “N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide” is obtained via a three-step protocol, yielding good results. Its structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments .

Antibacterial Activity

The compound’s potential antibacterial activity is noteworthy. Further studies are needed to explore its efficacy against specific bacterial strains and mechanisms of action. Researchers have previously reported derivatives of 1,2,4-triazole with a piperazine moiety, some of which exhibited good antibacterial activity .

Anticancer Potential

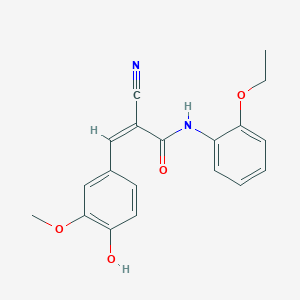

While specific data on the compound’s anticancer properties are limited, it’s essential to investigate its effects on cancer cell lines. Molecular docking studies could shed light on its interactions with relevant molecular targets .

Antifungal Properties

Given the presence of the thiazole ring, exploring the compound’s antifungal potential is crucial. Molecular docking studies against lanosterol 14α-demethylase (CYP51), a target for clinically used azole antifungals, would provide valuable insights .

Selective Ligands for 5-HT1A Receptor

The compound’s structure suggests potential interactions with receptors. Previous studies have identified highly selective ligands for the 5-HT1A receptor, which plays a role in mood regulation and anxiety. Investigating its binding affinity and potential therapeutic applications could be worthwhile .

Psychoactive Properties

Although not directly studied, compounds containing piperazine rings have been used illegally as psychoactive substances for recreational purposes. Further research could explore any psychoactive effects associated with this compound .

作用機序

Target of Action

It is known that similar compounds with a piperazine moiety have been investigated as serotonin receptor ligands . Therefore, it’s possible that this compound may also interact with serotonin receptors or other G protein-coupled receptors (GPCRs).

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been shown to interact with their targets (such as gpcrs) by binding to the receptor and modulating its activity .

Biochemical Pathways

If this compound does indeed interact with serotonin receptors, it could potentially influence the serotonin signaling pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .

Pharmacokinetics

It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Modulation of serotonin receptors or other gpcrs can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and neuronal activity .

将来の方向性

特性

IUPAC Name |

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O4S/c1-32-20-7-6-16(12-21(20)33-2)23(31)27-24-26-18(15-34-24)14-22(30)29-10-8-28(9-11-29)19-5-3-4-17(25)13-19/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEPZLKSTZQIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2446040.png)

![3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446044.png)

![N-[2-[1-(Furan-2-yl)ethyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2446048.png)